[4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride is a chemical compound with the molecular formula and a unique structure that includes a benzoxazole ring and a morpholine moiety. This compound is classified as a pharmaceutical intermediate and is of interest in medicinal chemistry due to its potential biological activities.
The compound falls under the category of organic compounds, specifically within the class of amines due to the presence of the methylamine group. It also features a chlorinated benzoxazole derivative, which contributes to its pharmacological properties.
The synthesis of [4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular structure of [4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride consists of several key components:
The compound has a molecular weight of approximately 288.17 g/mol. Its structural representation can be visualized using chemical drawing software or databases such as PubChem .
The compound can participate in various chemical reactions due to its functional groups:
Reactivity studies often involve assessing how the compound interacts with biological targets or other small molecules, which can provide insights into its mechanism of action.
The mechanism of action for [4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride is not fully elucidated but is believed to involve:
Further studies using techniques like ligand-binding assays and cellular assays are necessary to clarify its specific interactions and effects on biological systems.
The physical properties include:
Chemical properties encompass:
Relevant data on melting point, boiling point, and pH should be experimentally determined during characterization studies.
[4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride has potential applications in:
The synthesis of [4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methylamine hydrochloride follows a convergent modular strategy, integrating separately constructed benzoxazole and morpholine precursors. Key intermediates include 5-chloro-2-hydroxyaniline for benzoxazole formation and N-protected 2-(aminomethyl)morpholine for ring functionalization. Early routes suffered from low yields (<35%) during the critical SNAr coupling between the benzoxazole chloride and morpholine nitrogen due to steric hindrance and electron deficiency in the benzoxazole scaffold [2]. Optimization studies revealed that microwave-assisted synthesis (120°C, DMF, 30 min) significantly improved coupling efficiency to 78% yield by enhancing reaction kinetics while minimizing thermal decomposition. This approach aligns with methodologies validated for analogous antimicrobial benzoxazole hybrids, where microwave irradiation accelerated nucleophilic substitution [2]. Post-coupling, the tert-butoxycarbonyl (Boc) protecting group on the morpholine-bound amine enables selective deprotection under acidic conditions (HCl/dioxane) to furnish the target hydrochloride salt without disturbing the benzoxazole-morpholine linkage [5].
Table 1: Comparative Yields for Benzoxazole-Morpholine Coupling Methods
Method | Temperature (°C) | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
Conventional Heating | 80 | DMF | 12 | 35 |
Microwave Irradiation | 120 | DMF | 0.5 | 78 |
Phase-Transfer Catalysis | 90 | Toluene/H₂O | 8 | 52 |
Functionalization at the morpholine C2-position employs Pd-catalyzed amination and reductive amination strategies. Palladium(II) acetate/XPhos systems facilitate Buchwald-Hartwig coupling between 2-morpholinone and primary amines, enabling introduction of the aminomethyl group prior to benzoxazole conjugation. However, over-reduction during reductive amination of 2-morpholinone with formaldehyde and ammonium acetate posed significant challenges, generating undesirable N-methyl byproducts [4]. Catalytic hydrogenation (10% Pd/C, H₂, 50 psi) optimized this step by controlling pressure to suppress N-methylation, achieving 85% selectivity for the primary amine intermediate. Alternative systems employing NaBH₃CN in methanol afforded moderate yields (68%) but required chromatographic purification due to borane impurities. Recent advances utilize iridium-catalyzed asymmetric amination for enantioselective synthesis of chiral morpholine derivatives, though this remains unexplored for the target compound’s racemic synthesis [5].
Regioselective chlorination at the benzoxazole C5-position is achieved via two primary routes:
Protection of the primary amine during benzoxazole-morpholine coupling prevents unwanted side reactions and coordination with metal catalysts. Three dominant strategies exist:
Table 2: Amine Protection-Deprotection Efficiency
Protection Group | Deprotection Method | Conditions | Yield (%) | Key Limitation |
---|---|---|---|---|
Boc | Acidolysis | HCl/dioxane, 25°C, 2 h | 92 | None |
Cbz | Hydrogenolysis | 10% Pd/C, H₂, 50 psi | 78 | Benzoxazole reduction |
Phthalimide | Hydrazinolysis | N₂H₄, EtOH, reflux | 65 | Difficult purification |
Solution-Phase Synthesis remains dominant for large-scale production, leveraging straightforward SNAr and amidation steps. The linear sequence (benzoxazole formation → morpholine coupling → deprotection) achieves an overall yield of 42% after optimization. Key limitations include solvent-intensive purification (chromatography, recrystallization) and moderate atom economy [3].
Solid-Phase Approaches utilize Wang resin-linked benzoxazole carboxylates, enabling morpholine amine coupling via in situ activation (HATU, DIEA). Cleavage with TFA/H₂O liberates the target compound but introduces resin-derived impurities. While attractive for combinatorial libraries, resin loading capacity (0.8 mmol/g) and scalability constraints limit industrial adoption [5].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 42% | 28% |
Purity (HPLC) | >99% | 85–90% |
Scalability | Multi-kilogram feasible | <100 mg scale |
Purification | Recrystallization (EtOAc/hexane) | TFA cleavage & HPLC |
Key Advantage | High yield, established protocols | Rapid parallel synthesis |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7